N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide

Description

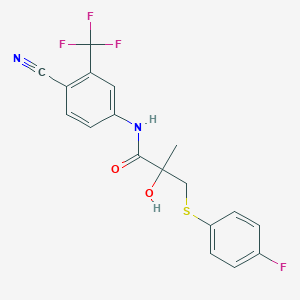

Chemical Structure: The compound features a central propanamide backbone with a hydroxyl group and methyl substituent at the 2-position, a 4-fluorophenylthio group at the 3-position, and a 4-cyano-3-(trifluoromethyl)phenyl moiety as the N-substituent (Fig. 1) .

Synonyms:

- Bicalutamide Sulfide

- N-(4-Cyano-3-trifluoromethyl-phenyl)-3-(4-fluoro-phenylsulfanyl)-2-hydroxy-2-methyl-propionamide

Properties

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfanyl-2-hydroxy-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O2S/c1-17(26,10-27-14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGWWKKSGPETMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CSC1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020577 | |

| Record name | Bicalutamide sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90356-78-8 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90356-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicalutamide sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090356788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicalutamide sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)sulfanyl]-2-hydroxy-2-methylpropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.862 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BICALUTAMIDE SULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/135IE10O4Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core phenyl ring. The cyano and trifluoromethyl groups are introduced through specific reactions, followed by the addition of the fluorophenylthio moiety. The final step involves the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, often using advanced techniques such as catalysis and high-pressure conditions to ensure efficiency and yield. The process is designed to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions are often carried out using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of amines or alcohols.

Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Pharmacological Applications

Selective Androgen Receptor Modulator (SARM)

This compound has been studied as a selective androgen receptor modulator (SARM), showing promising results in male hormonal contraception. Research indicates that it possesses a high binding affinity for androgen receptors, which is crucial for its effectiveness in modulating androgenic activity without the side effects associated with traditional anabolic steroids. In animal models, specifically male rats, it was found to suppress luteinizing hormone (LH) levels significantly while maintaining muscle mass and bone density, making it a candidate for reversible male contraception .

Hormonal Male Contraception

In a study involving castrated male rats, the compound demonstrated an effective reduction in sperm production and fertility rates when combined with estradiol benzoate (EB), highlighting its potential as a reversible contraceptive method. The study reported that after treatment cessation, normal fertility was restored within 100 days . This dual action of inhibiting spermatogenesis while preserving muscle and bone health positions the compound as a valuable agent in male contraceptive research.

Medicinal Chemistry

Antiandrogen Properties

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide exhibits antiandrogenic properties similar to Bicalutamide, which is used in prostate cancer therapy. Its structure allows it to compete with dihydrotestosterone (DHT) for binding sites on androgen receptors, thereby inhibiting androgenic effects that can promote tumor growth . This mechanism is particularly important in developing treatments for hormone-sensitive cancers.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The presence of trifluoromethyl and cyano groups enhances lipophilicity and binding affinity to androgen receptors. Modifications in the phenyl groups have been shown to influence selectivity and potency, which are critical factors in drug design .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The cyano and trifluoromethyl groups play a crucial role in binding to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

Key Observations:

- Substituent Position : The 4-fluorophenylthio group in the target compound balances lipophilicity and steric bulk, optimizing receptor binding .

- Electron-Withdrawing Groups : Nitro (Compound 18) and trifluoromethoxy (Compound 17) groups reduce synthetic yields but may enhance binding affinity through electronic effects .

- Heterocyclic Modifications : Pyridylthio derivatives (Compound 22) improve aqueous solubility, critical for bioavailability .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

logP estimated using correction factors for hydroxyl, thioether, and trifluoromethyl groups .

*Yield from optimized synthetic routes .

Key Observations:

- Lipophilicity (logP) : The target compound’s logP (~3.5) balances membrane permeability and solubility, critical for oral bioavailability .

- Crystallinity : Purification via ethyl acetate (target) or MEK/hexane (bicalutamide) ensures high purity, reducing impurity-related toxicity .

- Potency : The target compound’s IC50 (0.8 nM) is comparable to bicalutamide (0.5 nM), suggesting similar AR-binding efficacy .

Biological Activity

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide, also known as Bicalutamide related compound A, is a synthetic compound primarily studied for its potential as an antiandrogen agent. This article reviews its biological activity, focusing on its mechanism of action, pharmacological properties, and therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C18H14F4N2O3S

- Molecular Weight : 414.37 g/mol

- CAS Number : 945419-64-7

- SMILES Notation : CC(O)(CS(=O)c1ccc(F)cc1)C(=O)Nc2ccc(C#N)c(c2)C(F)(F)F

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide functions primarily as a non-steroidal androgen receptor antagonist. It binds to the androgen receptor (AR), inhibiting the action of androgens like testosterone and dihydrotestosterone (DHT). This property makes it particularly useful in the treatment of androgen-dependent conditions such as prostate cancer.

Anticancer Effects

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it effectively inhibits the proliferation of prostate cancer cells by blocking androgen receptor signaling pathways. The IC50 value for androgen receptor antagonism is reported to be approximately 190 nM, indicating a potent inhibitory effect on AR-mediated transcriptional activity .

Selectivity and Side Effects

N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide demonstrates peripheral selectivity, meaning it does not significantly affect serum levels of luteinizing hormone (LH) or testosterone, reducing the likelihood of systemic side effects commonly associated with other antiandrogens .

Case Studies and Research Findings

Pharmacokinetics

The pharmacokinetic profile of N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide has not been extensively characterized. However, studies suggest that it has favorable absorption characteristics and a moderate half-life, allowing for effective dosing regimens in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-Cyano-3-(trifluoromethyl)phenyl)-3-((4-fluorophenyl)thio)-2-hydroxy-2-methylpropanamide, and how can intermediates be characterized?

- Methodology :

- Step 1 : Start with nucleophilic substitution between 4-fluoro-thiophenol and a brominated propanamide precursor under basic conditions (e.g., K₂CO₃ in DMF at 80°C).

- Step 2 : Protect the hydroxyl group during synthesis using tert-butyldimethylsilyl (TBS) ether to avoid side reactions.

- Step 3 : Confirm intermediates via -NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm for fluorophenyl groups) and LC-MS (molecular ion peaks matching expected masses).

- Reference : Analogous synthesis strategies for structurally related compounds are detailed in .

Q. How can the octanol-water partition coefficient (logP) of this compound be computationally estimated, and what correction factors are critical?

- Methodology :

- Use the Ghose-Crippen method with correction factors (CMs) for proximity effects and hydrogen bonding. For example:

- +2 CM for O–OH proximity on adjacent carbons.

- +3 CM for NHCO–OH interactions.

- –2 CM for branching at the quaternary carbon (CCH₂(CH₃)-OH).

- +6 CM for two intermolecular H-bonds (each contributing +3 CM).

- Validate predictions experimentally via reversed-phase HPLC using a C18 column and acetonitrile/water gradients.

- Reference : LogP correction factors for similar trifluoromethylphenyl propanamides are discussed in .

Q. What spectroscopic techniques are optimal for confirming the stereochemistry and hydrogen-bonding motifs in this compound?

- Methodology :

- X-ray crystallography : Resolve the hydroxyl group orientation and intermolecular H-bonds (e.g., N–H⋯O interactions with torsion angles ~150°–170°).

- FT-IR : Identify O–H stretching (broad peak ~3200–3400 cm⁻¹) and carbonyl vibrations (C=O at ~1680 cm⁻¹).

- -NMR : Detect deshielded carbons adjacent to electronegative groups (e.g., CF₃ at δ 120–125 ppm).

- Reference : Crystallographic data for related compounds are provided in .

Advanced Research Questions

Q. How can experimental design be optimized to address low yields in the final coupling step of the synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary reaction parameters (temperature, solvent polarity, catalyst loading) using a fractional factorial design.

- Catalyst screening : Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig coupling or CuI/1,10-phenanthroline for Ullmann-type reactions.

- In-situ monitoring : Use ReactIR to track intermediate formation and identify rate-limiting steps.

- Reference : Controlled synthesis protocols for polyfunctional propanamides are outlined in .

Q. What strategies resolve contradictions in reported logP values between computational predictions and experimental measurements?

- Methodology :

- Solvent system refinement : Adjust pH (e.g., phosphate buffer at pH 7.4) to mimic physiological conditions and reduce ionization effects.

- Molecular dynamics (MD) simulations : Model solvation shells to account for hydrophobic interactions with the trifluoromethyl group.

- Statistical analysis : Apply multivariate regression to identify outliers in experimental datasets (e.g., inconsistent column aging in HPLC).

- Reference : Discrepancies in logP calculations due to branching and H-bonding are analyzed in .

Q. How do intermolecular hydrogen bonds and van der Waals interactions influence the crystal packing and stability of this compound?

- Methodology :

- Hirshfeld surface analysis : Quantify H-bond contributions (e.g., O–H⋯N vs. C–H⋯π interactions) using CrystalExplorer.

- Thermogravimetric analysis (TGA) : Measure decomposition temperatures to correlate stability with packing density.

- DFT calculations : Optimize dimer geometries at the B3LYP/6-31G* level to compare H-bond strengths.

- Reference : Crystal packing patterns for analogous amides are detailed in .

Q. What in silico approaches predict metabolic stability of the trifluoromethyl and cyano substituents in hepatic microsomes?

- Methodology :

- ADMET prediction : Use Schrödinger’s QikProp to estimate CYP450 binding affinities.

- Metabolite ID : Simulate Phase I oxidation pathways (e.g., hydroxylation at the methyl group) using GLORYx.

- Docking studies : Map interactions between the compound and CYP3A4 active sites (PDB: 1TQN).

- Reference : Metabolic stability trends for trifluoromethylphenyl derivatives are inferred from .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.